molecular formula C12H11ClFN3OS B2672377 2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]acetamide CAS No. 2411269-01-5

2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]acetamide

Cat. No.: B2672377
CAS No.: 2411269-01-5
M. Wt: 299.75
InChI Key: KJCIVAYYNQRZOZ-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of 2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]acetamide typically involves the reaction of 3-fluorobenzoyl chloride with thiosemicarbazide to form 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform .

Chemical Reactions Analysis

2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]acetamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]acetamide can be compared with other thiadiazole derivatives such as:

    5-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine: Similar structure but with a chlorine atom instead of a fluorine atom.

    5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine: Similar structure but with a methyl group instead of a fluorine atom.

    5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine: Similar structure but with a nitro group instead of a fluorine atom.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to molecular targets .

Properties

IUPAC Name

2-chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3OS/c1-7(15-10(18)6-13)11-16-17-12(19-11)8-3-2-4-9(14)5-8/h2-5,7H,6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCIVAYYNQRZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(S1)C2=CC(=CC=C2)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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